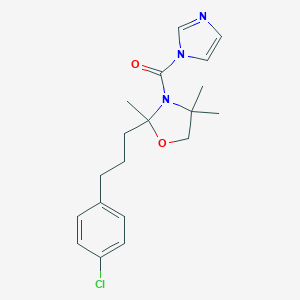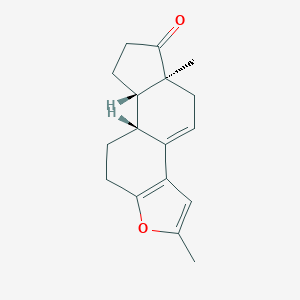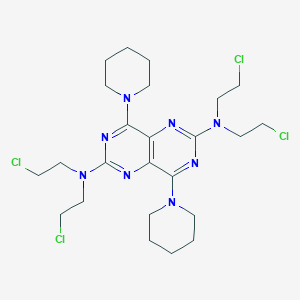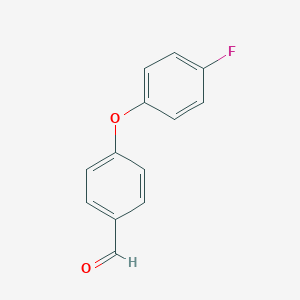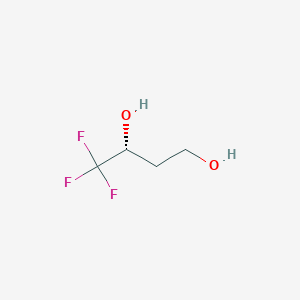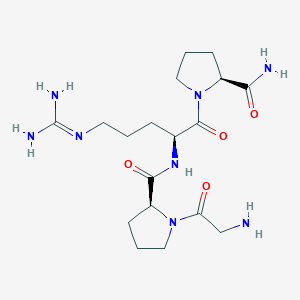
H-Gly-Pro-Arg-Pro-NH2
Descripción general
Descripción
H-Gly-Pro-Arg-Pro-NH2 is a tetrapeptide that mimics the N-terminal Gly-Pro-Arg region in the alpha chain of fibrin protein. This compound is known for its ability to inhibit fibrin polymerization, making it a significant molecule in the study of blood coagulation and related processes .
Aplicaciones Científicas De Investigación
H-Gly-Pro-Arg-Pro-NH2 has several applications in scientific research:
Biochemistry: Used to study fibrin polymerization and blood coagulation mechanisms.
Medicine: Investigated for its potential in developing anticoagulant therapies.
Pharmacology: Utilized in assays to understand the interaction of fibrin with various inhibitors and activators.
Industrial: Employed in the production of diagnostic reagents for blood coagulation tests.
Mecanismo De Acción
Target of Action
H-Gly-Pro-Arg-Pro-NH2 is a peptide that mimics the N-terminal Gly-Pro-Arg region in the alpha chain of fibrin protein . The primary target of this compound is the fibrin protein , which plays a crucial role in the blood clotting process .
Mode of Action
The compound interacts with its target, the fibrin protein, by mimicking the N-terminal Gly-Pro-Arg region in the alpha chain of the protein . This interaction results in the prevention of fibrin polymerization , which is a critical step in the formation of blood clots.
Biochemical Pathways
The key biochemical pathway affected by this compound is the coagulation cascade , specifically the conversion of fibrinogen to fibrin. By preventing fibrin polymerization, the compound disrupts the formation of the fibrin mesh that stabilizes blood clots .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of fibrin polymerization . On a cellular level, this results in a reduced ability for blood to clot, potentially preventing the formation of harmful blood clots.
Análisis Bioquímico
Biochemical Properties
H-Gly-Pro-Arg-Pro-NH2 interacts with fibrinogen and fragment D, preventing their degradation . This interaction inhibits the early stages of fibrin polymerization .
Cellular Effects
The effects of this compound on cells are primarily related to its role in fibrin polymerization. By preventing the degradation of fibrinogen and fragment D, it influences cell function by affecting the clotting process .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with fibrinogen and fragment D. This binding prevents the degradation of these biomolecules, thereby inhibiting fibrin polymerization .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in fibrin polymerization. The peptide remains stable and continues to prevent the degradation of fibrinogen and fragment D, thereby consistently inhibiting fibrin polymerization .
Metabolic Pathways
This compound is involved in the metabolic pathway of fibrin polymerization. It interacts with fibrinogen and fragment D, preventing their degradation and thereby affecting the metabolic flux of this pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Pro-Arg-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
H-Gly-Pro-Arg-Pro-NH2 primarily undergoes peptide bond formation and hydrolysis. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: Mixtures of TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products
The primary product of interest is the tetrapeptide this compound itself. Hydrolysis of this peptide can yield its constituent amino acids .
Comparación Con Compuestos Similares
Similar Compounds
H-Gly-Pro-Arg-Pro-OH: Similar structure but lacks the amide group at the C-terminus.
H-Gly-Pro-Arg-Pro-Pro-NH2: Contains an additional proline residue
Uniqueness
H-Gly-Pro-Arg-Pro-NH2 is unique due to its specific inhibition of fibrin polymerization, which is not as pronounced in its analogs. The presence of the amide group at the C-terminus enhances its stability and binding affinity compared to other similar peptides .
Propiedades
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N8O4/c19-10-14(27)25-8-3-6-13(25)16(29)24-11(4-1-7-23-18(21)22)17(30)26-9-2-5-12(26)15(20)28/h11-13H,1-10,19H2,(H2,20,28)(H,24,29)(H4,21,22,23)/t11-,12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCTZYGEMPQRCV-AVGNSLFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434398 | |
| Record name | Gly-Pro-Arg-Pro amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126047-75-4 | |
| Record name | Gly-Pro-Arg-Pro amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


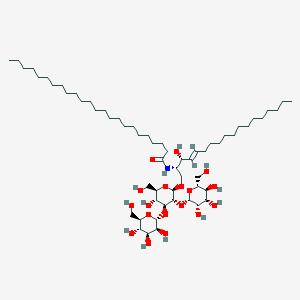



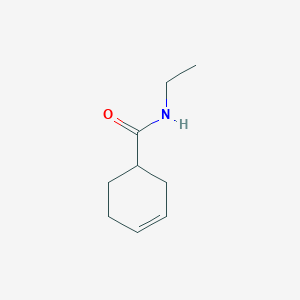
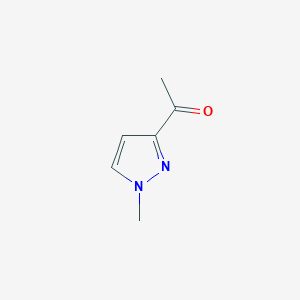
![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)
